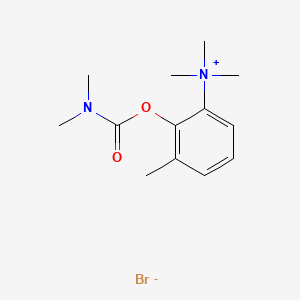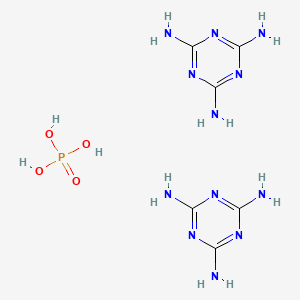![molecular formula C9H5NS2 B13780880 Thieno[2,3-f]benzothiazole(9CI) CAS No. 264620-86-2](/img/structure/B13780880.png)
Thieno[2,3-f]benzothiazole(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-f]benzothiazole(9CI) is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring, which is further fused to a thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials . These reactions are often carried out under reflux conditions in solvents such as dioxane or DMF, with catalysts like [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are increasingly being applied to the synthesis of benzothiazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[2,3-f]benzothiazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Applications De Recherche Scientifique
Thieno[2,3-f]benzothiazole(9CI) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Thieno[2,3-f]benzothiazole(9CI) varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-f]benzothiazole: Another isomer with similar structural properties but different electronic characteristics.
Benzothiazole: Lacks the fused thiophene ring, resulting in different chemical and biological properties.
Thienopyrimidine: Contains a pyrimidine ring instead of a benzene ring, leading to distinct pharmacological activities.
Uniqueness
Thieno[2,3-f]benzothiazole(9CI) is unique due to its fused ring structure, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
264620-86-2 |
|---|---|
Formule moléculaire |
C9H5NS2 |
Poids moléculaire |
191.3 g/mol |
Nom IUPAC |
thieno[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-11-8-4-7-9(3-6(1)8)12-5-10-7/h1-5H |
Clé InChI |
BHGBVROSEZESST-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=CC3=C(C=C21)SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)





![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
